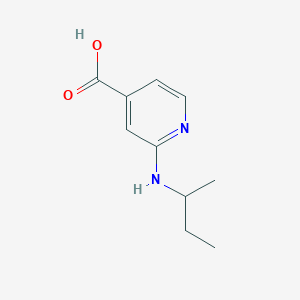

2-(Sec-butylamino)isonicotinic acid

Vue d'ensemble

Description

2-(Sec-butylamino)isonicotinic acid is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a sec-butylamino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Sec-butylamino)isonicotinic acid typically involves the reaction of isonicotinic acid with sec-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the isonicotinic acid and sec-butylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Sec-butylamino)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Applications De Recherche Scientifique

Medicinal Chemistry

- Antimicrobial Agent Development : The compound has been explored for its potential as an antimicrobial agent. Research indicates that derivatives of isonicotinic acid can be synthesized using isocyanide-based multicomponent reactions, which allow for the rapid assembly of compound libraries aimed at discovering novel antibiotics to combat antibiotic resistance .

- Enzyme Inhibition Studies : 2-(Sec-butylamino)isonicotinic acid serves as a substrate for enzymes involved in the pyridine nucleotide cycle, facilitating the conversion of nicotinic acid derivatives into active coenzymes such as NAD+ and NADP+. This property makes it valuable for studies focused on metabolic pathways and enzyme regulation.

- Receptor Binding Studies : The compound has been utilized in research related to G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. Its interactions with specific receptors can provide insights into drug design and therapeutic applications .

Biochemical Applications

- Cell Signaling Modulation : this compound influences cell function by modulating signaling pathways and gene expression. It has been shown to activate pathways that regulate cell growth, differentiation, and apoptosis, making it relevant for cancer research and regenerative medicine.

- Chiral Ligand in Asymmetric Catalysis : The compound can act as a chiral ligand in asymmetric synthesis, enabling the formation of chiral products with high selectivity. This application is particularly significant in organic chemistry for the development of pharmaceuticals.

Industrial Applications

- Specialty Chemicals Production : In industrial chemistry, this compound may be used as a building block for synthesizing specialty chemicals and materials. Its unique structural features allow for the creation of compounds with specific functional properties tailored for various applications.

- Pesticide Development : The compound's structural analogs are involved in the production of pesticides, where sec-butylamine derivatives contribute to effective pest control formulations.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the efficacy of this compound derivatives against resistant strains of bacteria. The results demonstrated significant antimicrobial activity, suggesting potential applications in developing new antibiotics.

Case Study 2: Cancer Research

In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth. These findings support further exploration into its therapeutic potential.

Mécanisme D'action

The mechanism of action of 2-(Sec-butylamino)isonicotinic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Butylamino)isonicotinic acid

- 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid

- 2-[2-(Methylamino)-4-pyrimidinyl]isonicotinic acid

- (Butylamino)(phenyl)acetic acid

Uniqueness

2-(Sec-butylamino)isonicotinic acid is unique due to the presence of the sec-butylamino group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Activité Biologique

2-(Sec-butylamino)isonicotinic acid (CAS No. 1019388-11-4) is a compound that has garnered attention for its biological activity, particularly in biochemical reactions and its potential therapeutic applications. This article explores the compound's mechanism of action, cellular effects, pharmacokinetics, and its implications in scientific research.

Target Interactions

The compound primarily interacts with various enzymes and proteins, influencing critical biochemical pathways. It is known to participate in the pyridine nucleotide cycle, essential for cellular metabolism. Specifically, it acts as a substrate for enzymes that convert nicotinic acid derivatives into coenzymes like NAD+ and NADP+, which are vital for redox reactions and energy production in cells.

Molecular Mechanisms

At the molecular level, this compound binds to specific biomolecules, leading to either inhibition or activation of enzyme activities. For instance, it has been shown to inhibit certain enzymes involved in pyridine nucleotide synthesis, thereby affecting cellular energy metabolism. Furthermore, the compound can activate transcription factors that regulate gene expression, influencing various cellular functions such as growth and apoptosis.

Cellular Effects

The compound exhibits significant effects on cellular processes:

- Cell Signaling : It modulates signaling pathways that regulate cell growth and differentiation.

- Gene Expression : Acts as a transcriptional regulator, affecting the production of proteins involved in metabolic processes.

- Metabolic Impact : Alters cellular metabolism over time; long-term exposure can lead to notable changes in cell function.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral absorption and widespread distribution in body tissues. It is metabolized primarily in the liver through acetylation and excreted via urine. Understanding these properties is crucial for determining its therapeutic potential and safety profile.

Research Applications

This compound has several applications across various fields:

- Chemistry : Used as a building block in synthesizing more complex molecules.

- Biology : Valuable in studies related to enzyme inhibition and receptor binding.

- Pharmaceuticals : Potential use in developing treatments for conditions like Alzheimer's disease by inhibiting β-secretase (BACE), which plays a role in amyloid precursor protein processing .

Case Studies

- Alzheimer's Disease Research : The compound has been investigated as a BACE inhibitor, showing promise in preventing cognitive decline associated with Alzheimer's disease. Experimental models indicate that it may effectively reduce amyloid-beta peptide production, which is implicated in the pathology of Alzheimer's .

- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, complexes formed with copper(II) showed significant antiproliferative activity against pancreatic and gastric cancer cells .

Summary of Findings

The biological activity of this compound highlights its potential as a multifaceted compound with applications in biochemistry and medicinal chemistry. Its ability to modulate enzyme activity and influence gene expression positions it as a candidate for further research into therapeutic applications.

| Property | Details |

|---|---|

| CAS Number | 1019388-11-4 |

| Mechanism of Action | Enzyme modulation; transcription factor activation |

| Cellular Effects | Alters metabolism; influences growth and apoptosis |

| Pharmacokinetics | Good oral absorption; liver metabolism; urinary excretion |

| Research Applications | Chemistry (building blocks), Biology (enzyme studies), Pharmaceuticals (BACE inhibition) |

Propriétés

IUPAC Name |

2-(butan-2-ylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-7(2)12-9-6-8(10(13)14)4-5-11-9/h4-7H,3H2,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJINVBFLHIOPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655678 | |

| Record name | 2-[(Butan-2-yl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019388-11-4 | |

| Record name | 2-[(1-Methylpropyl)amino]-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019388-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Butan-2-yl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.